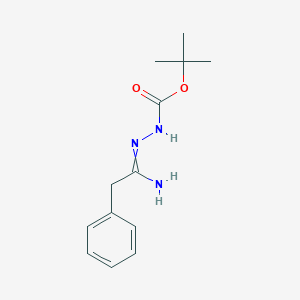

N'-(1-amino-2-phenylethylidene)(tert-butoxy)carbohydrazide

Description

N'-(1-amino-2-phenylethylidene)(tert-butoxy)carbohydrazide is a carbohydrazide derivative characterized by a tert-butoxy group and a phenyl-substituted ethylidene moiety. Carbohydrazides are versatile scaffolds in medicinal and synthetic chemistry due to their ability to form stable interactions with biological targets and their adaptability for structural diversification via reactions with aldehydes, carboxylic acids, and other electrophiles .

Properties

IUPAC Name |

tert-butyl N-[(1-amino-2-phenylethylidene)amino]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N3O2/c1-13(2,3)18-12(17)16-15-11(14)9-10-7-5-4-6-8-10/h4-8H,9H2,1-3H3,(H2,14,15)(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFHSGIRZKLLPRM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NN=C(CC1=CC=CC=C1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

159016-22-5 | |

| Record name | 1,1-Dimethylethyl 2-(1-imino-2-phenylethyl)hydrazinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=159016-22-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(1-amino-2-phenylethylidene)(tert-butoxy)carbohydrazide typically involves the condensation of 1-amino-2-phenylethanone with tert-butyl carbazate. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and a catalyst like acetic acid to facilitate the condensation process. The reaction mixture is heated under reflux conditions for several hours to ensure complete reaction. After the reaction is complete, the product is isolated by filtration and purified through recrystallization.

Industrial Production Methods

On an industrial scale, the production of N’-(1-amino-2-phenylethylidene)(tert-butoxy)carbohydrazide follows similar synthetic routes but with optimizations for large-scale operations. Continuous flow reactors may be used to enhance the efficiency and yield of the reaction. Additionally, advanced purification techniques such as column chromatography or high-performance liquid chromatography (HPLC) are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N’-(1-amino-2-phenylethylidene)(tert-butoxy)carbohydrazide undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: It can be reduced to form amines or other reduced products.

Substitution: The phenylethylidene group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like halogens, alkyl halides, or acyl chlorides are used under appropriate conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce primary or secondary amines.

Scientific Research Applications

N’-(1-amino-2-phenylethylidene)(tert-butoxy)carbohydrazide has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N’-(1-amino-2-phenylethylidene)(tert-butoxy)carbohydrazide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s structure allows it to participate in various chemical reactions, influencing biological pathways and processes.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Variations in Phenyl Derivatives

The phenyl group’s substitution pattern significantly influences physicochemical and biological properties. Key analogs include:

| Compound Name | Substituent | Molecular Weight (g/mol) | Melting Point (°C) | Key Features/Activity | Reference ID |

|---|---|---|---|---|---|

| N'-(1-amino-2-phenylethylidene)(tert-butoxy)carbohydrazide | Phenyl | ~329* | Not reported | Structural focus for this article | |

| N'-1-amino-2-(4-chlorophenyl)ethylidenecarbohydrazide | 4-Chlorophenyl | ~363.8* | Not reported | Enhanced lipophilicity; potential antimicrobial activity inferred from chlorinated analogs | |

| N'-(1-(4-(((2-hydroxybenzylidene)amino)phenyl)ethylidene)-... | Hydroxybenzylidene | Not reported | 223–225 | Antifungal activity (MIC ≤3.9 μg/mL against Candida spp.) |

*Calculated based on molecular formulas from .

- Hydroxy Substituents : Hydroxybenzylidene derivatives (e.g., H25 in ) exhibit strong hydrogen-bonding capacity, correlating with antifungal potency.

Heterocyclic and Aliphatic Variants

Heterocyclic or aliphatic substituents alter electronic properties and steric effects:

- Aliphatic Groups : tert-Butyl groups (e.g., ) improve solubility in organic solvents and metabolic stability but may reduce binding affinity due to steric effects.

Biological Activity

N'-(1-amino-2-phenylethylidene)(tert-butoxy)carbohydrazide is a synthetic organic compound notable for its unique chemical structure, which includes a phenylethylidene group, an amino group, and a tert-butoxycarbohydrazide moiety. This compound has garnered attention in various fields of research due to its potential biological activities and applications in medicinal chemistry.

Chemical Structure

The molecular formula of this compound is CHNO, with a molar mass of 249.31 g/mol. The structure can be represented as follows:

- Phenylethylidene Group : This part contributes to the compound's reactivity and biological interactions.

- Amino Group : Imparts potential for hydrogen bonding and interaction with biological targets.

- Tert-butoxy Group : Provides steric hindrance, which may influence the compound's biological activity.

Synthesis

The synthesis typically involves the condensation of 1-amino-2-phenylethanone with tert-butyl carbazate in the presence of solvents such as ethanol or methanol, often using acetic acid as a catalyst. The reaction is conducted under reflux conditions to ensure complete conversion, followed by purification methods like recrystallization or chromatography .

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules, including enzymes and receptors. The compound may function through several mechanisms, such as:

- Enzyme Inhibition : It has been studied for its potential role as an inhibitor of histone demethylases, which are involved in epigenetic regulation .

- Antioxidant Activity : Preliminary studies suggest that compounds with similar structures exhibit antioxidant properties, which may be relevant in mitigating oxidative stress-related diseases.

Case Studies and Research Findings

- Histone Demethylase Inhibition :

-

Antimicrobial Activity :

- Research has indicated that derivatives of this compound possess antimicrobial properties against various pathogens, suggesting its utility in developing new antibacterial agents.

-

Antioxidant Properties :

- In vitro assays demonstrated that the compound exhibits antioxidant activity comparable to established antioxidants, highlighting its potential in protecting cells from oxidative damage.

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.